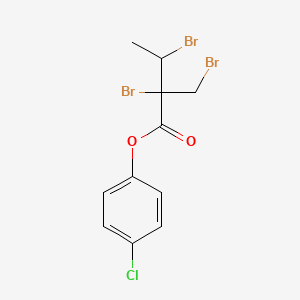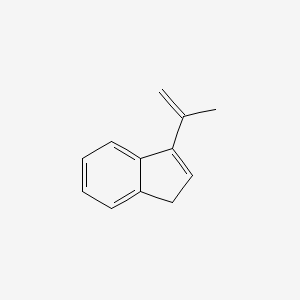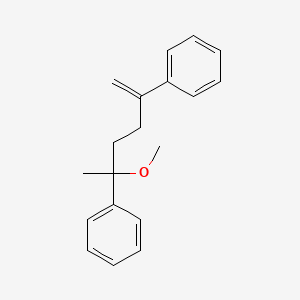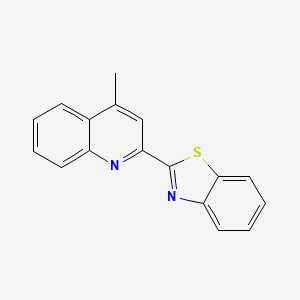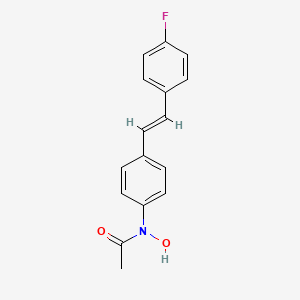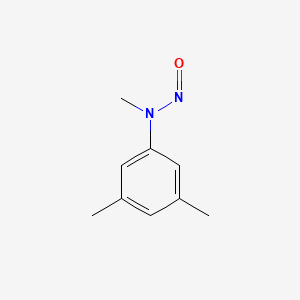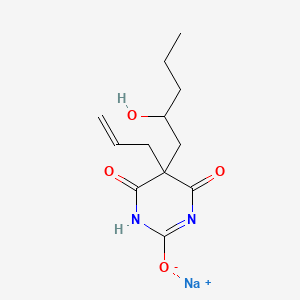
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid itself is an organic compound based on a pyrimidine heterocyclic skeleton. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has a molecular formula of C14H18N2O3.Na .
Preparation Methods
The synthesis of 5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt typically involves the reaction of barbituric acid with allyl and pentenyl groups under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the production of pharmaceuticals and other chemical products
Properties
CAS No. |
64082-42-4 |
|---|---|
Molecular Formula |
C12H17N2NaO4 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
sodium;5-(2-hydroxypentyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O4.Na/c1-3-5-8(15)7-12(6-4-2)9(16)13-11(18)14-10(12)17;/h4,8,15H,2-3,5-7H2,1H3,(H2,13,14,16,17,18);/q;+1/p-1 |
InChI Key |
CQZZOMJCPNCYKY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(CC1(C(=O)NC(=NC1=O)[O-])CC=C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
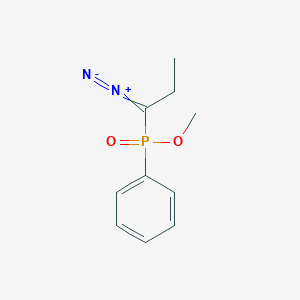
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
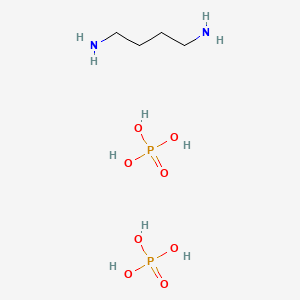
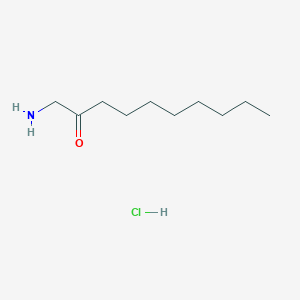
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

